molecular formula C15H17FO4 B13025844 Diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylate

Diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylate

Cat. No.: B13025844
M. Wt: 280.29 g/mol
InChI Key: PKWPDPGSZJEEBK-UHFFFAOYSA-N
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Description

Diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylate is an organic compound with the molecular formula C15H17FO4. It contains a cyclopropane ring substituted with a 4-fluorophenyl group and two ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of diethyl malonate with 4-fluorobenzyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of a carbanion intermediate, which then undergoes cyclization to form the cyclopropane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification methods such as distillation and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylate involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The cyclopropane ring and the ester groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylate is unique due to the presence of the 4-fluorophenyl group, which imparts specific electronic and steric properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C15H17FO4

Molecular Weight

280.29 g/mol

IUPAC Name

diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylate

InChI

InChI=1S/C15H17FO4/c1-3-19-13(17)12-9-15(12,14(18)20-4-2)10-5-7-11(16)8-6-10/h5-8,12H,3-4,9H2,1-2H3

InChI Key

PKWPDPGSZJEEBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC1(C2=CC=C(C=C2)F)C(=O)OCC

Origin of Product

United States

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